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Introduction

Mutations in the Colony-Stimulating Factor 1 Receptor (CSF1R) gene are the primary cause of
a rare, adult-onset, and progressive neurodegenerative disorder. This condition, inherited in an
autosomal dominant pattern, is characterized by significant damage to the white matter of the
brain.[1] Historically known by several names, including Hereditary Diffuse
Leukoencephalopathy with Spheroids (HDLS) and Pigmentary Orthochromatic Leukodystrophy
(POLD), the scientific community is increasingly adopting the unifying term CSF1R-related
leukoencephalopathy to describe the spectrum of diseases arising from these mutations.[2][3]
The CSF1R protein is a crucial receptor tyrosine kinase for the development and maintenance
of microglia, the resident immune cells of the central nervous system.[4] Consequently,
CSF1R-related leukoencephalopathy is now considered a primary microgliopathy.[3][5] This
technical guide provides an in-depth overview of the genetic mutations in the CSF1R gene,
their associated diseases, the underlying molecular mechanisms, and the experimental
methodologies used in their study.

Clinical Manifestations and Disease Progression

CSF1R-related leukoencephalopathy typically manifests in adulthood, with a mean age of
onset around 43 years.[5][6] However, the age of onset can range from 18 to 78 years.[6][7]
The clinical presentation is heterogeneous and can often lead to misdiagnosis as other
neurodegenerative or psychiatric disorders.[3]
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Initial symptoms frequently include cognitive decline (59%), psychiatric and behavioral changes
(44%), and motor deficits (38%).[4][7] The cognitive impairments often present as frontal lobe
dysfunction, with deficits in executive function and attention.[7] Psychiatric symptoms can
include depression, apathy, anxiety, and personality changes.[2] Motor symptoms may manifest
as parkinsonism, gait disturbances, and spasticity.[9]

The disease follows a rapidly progressive course, with an average duration of approximately 6
to 8 years from the onset of symptoms to death, although the range can be wide (1 to 29
years).[6][10]

Quantitative Data on CSF1R-Related
Leukoencephalopathy

The following tables summarize key quantitative data on the clinical characteristics of CSF1R-
related leukoencephalopathy.

Clinical Parameter Mean Value (Range) References
Age of Onset 43 years (18-78 years) [5][6]

Age of Onset (Females) 40 years [51[6]

Age of Onset (Males) 47 years [5]1[6]
Disease Duration 6.8 years (1-29 years) [6]
Age-Dependent Penetrance Percentage of Carriers with References

Symptoms

By age 27 10% [5]1[6]

By age 43 50% [5][6]

By age 60 95% [51[6]

Genetics of CSF1R-Related Leukoencephalopathy
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Mutations in the CSF1R gene are the sole genetic cause of this disorder. Over 100 different
mutations have been identified, with the vast majority being missense mutations located within
the tyrosine kinase domain (TKD) of the CSF1R protein.[10] These mutations are typically
heterozygous.[4]

The mutations are thought to lead to a loss of function of the CSF1R protein, impairing its
ability to autophosphorylate and activate downstream signaling pathways upon ligand binding.
[1] This disruption in signaling is believed to compromise the survival and function of microglia,
ultimately leading to the observed neuropathology. While a clear genotype-phenotype
correlation has not been established, some studies suggest that the location of the mutation
within the TKD may influence the clinical presentation.[9][11]

Signaling Pathways

The CSF1R is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34
(IL-34). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine
residues in the intracellular domain, initiating a cascade of downstream signaling pathways
crucial for microglial proliferation, differentiation, and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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